4-{Pyrido[2,3-d]pyrimidin-4-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-{Pyrido[2,3-d]pyrimidin-4-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a trifluoromethyl-substituted pyridine ring, and a piperazin-2-one moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Pyrido[2,3-d]pyrimidin-4-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrido[2,3-d]pyrimidine derivative with a trifluoromethyl-substituted pyridine derivative, followed by cyclization and functional group modifications to introduce the piperazin-2-one moiety . Reaction conditions often include the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{Pyrido[2,3-d]pyrimidin-4-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
4-{Pyrido[2,3-d]pyrimidin-4-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{Pyrido[2,3-d]pyrimidin-4-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrido[3,4-d]pyrimidine: Exhibits similar biological activities and is used in the development of therapeutic agents.
Pyrido[4,3-d]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
What sets 4-{Pyrido[2,3-d]pyrimidin-4-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one apart is its unique combination of structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazin-2-one moiety contributes to its binding affinity and selectivity for specific molecular targets .
Properties
IUPAC Name |
4-pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O/c18-17(19,20)13-8-11(3-5-21-13)26-7-6-25(9-14(26)27)16-12-2-1-4-22-15(12)23-10-24-16/h1-5,8,10H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQKKOFWRFGEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=NC3=C2C=CC=N3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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